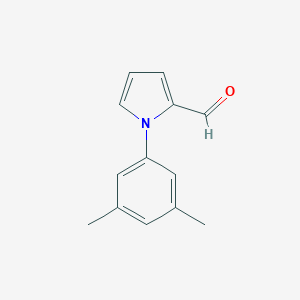

1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJNJVFOIGCHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402447 | |

| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37560-49-9 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of the synthetic compound 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. This molecule, featuring a pyrrole core, is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the aldehyde functional group. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical transformations.

This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed spectroscopic behaviors. We will delve into the key techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Structural Framework

The synthesis of this compound can be achieved through established methodologies for the formation of N-arylpyrroles. A common and effective approach is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,5-dimethylaniline. Subsequent formylation of the resulting N-arylpyrrole at the C2 position, often accomplished via the Vilsmeier-Haack reaction, yields the target aldehyde.[1]

The judicious choice of the Vilsmeier-Haack conditions is crucial to ensure selective formylation at the electron-rich C2 position of the pyrrole ring, avoiding potential side reactions. The reaction progress and the purity of the final product are typically monitored by thin-layer chromatography (TLC) and confirmed by the spectroscopic techniques detailed below.

Caption: General synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the pyrrole and dimethylphenyl rings, and the aliphatic region, showing the signal for the methyl groups.

A key diagnostic signal is the singlet corresponding to the aldehyde proton (CHO), which is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. This signal is typically observed in the range of δ 9.5–10.0 ppm.[1] For this specific compound, the aldehyde proton resonates as a singlet at approximately δ 9.85 ppm, confirming the presence of the formyl group.[1]

The protons of the pyrrole ring will exhibit characteristic coupling patterns. The proton at the C5 position is expected to be a doublet of doublets, coupling to the protons at C4 and C3. Similarly, the protons at C3 and C4 will also appear as multiplets, with their chemical shifts influenced by the electron-withdrawing aldehyde group and the N-aryl substituent.

The protons on the 3,5-dimethylphenyl ring will present a distinct pattern. The two protons ortho to the point of attachment to the pyrrole nitrogen will appear as a singlet (or a very narrow multiplet), and the single proton in the para position will also be a singlet. The two methyl groups, being chemically equivalent, will give rise to a single, sharp singlet in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Ranges

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.5 - 10.0 | s |

| Pyrrole-H5 | 7.0 - 7.5 | dd |

| Pyrrole-H3 | 6.8 - 7.2 | m |

| Pyrrole-H4 | 6.2 - 6.6 | m |

| Phenyl-H2', H6' | 7.0 - 7.3 | s |

| Phenyl-H4' | 6.9 - 7.2 | s |

| CH₃ | 2.2 - 2.5 | s |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The most downfield signal will be that of the carbonyl carbon of the aldehyde group, typically appearing in the region of δ 190–200 ppm.[1] The carbon atoms of the pyrrole and phenyl rings will resonate in the aromatic region (δ 100–150 ppm), with their specific chemical shifts influenced by their electronic environment. The carbon atoms of the two equivalent methyl groups will appear as a single signal in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| CHO | 190 - 200 |

| Phenyl-C1' | 138 - 142 |

| Phenyl-C3', C5' | 137 - 140 |

| Pyrrole-C2 | 130 - 135 |

| Phenyl-C4' | 128 - 132 |

| Phenyl-C2', C6' | 120 - 125 |

| Pyrrole-C5 | 125 - 130 |

| Pyrrole-C3 | 110 - 115 |

| Pyrrole-C4 | 108 - 112 |

| CH₃ | 20 - 25 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). This band typically appears in the range of 1680–1700 cm⁻¹. For this particular molecule, a strong absorption is observed at 1685 cm⁻¹, which is a clear indicator of the aldehyde functionality.[1]

Other characteristic absorptions include C-H stretching vibrations of the aromatic rings and the methyl groups (around 2900-3100 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region). The C-N stretching of the pyrrole ring will also contribute to the fingerprint region of the spectrum.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1300 - 1400 |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. For this compound (molecular formula C₁₃H₁₃NO), the expected molecular weight is 199.25 g/mol .[1] The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) very close to this value.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO, 29 Da) or the entire aldehyde group, leading to a prominent fragment ion. Fragmentation of the dimethylphenyl group or cleavage of the bond between the phenyl ring and the pyrrole nitrogen are also possible.

Caption: Plausible fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic characterization of this compound through a combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. The key diagnostic features include the downfield singlet of the aldehyde proton in the ¹H NMR spectrum, the strong carbonyl absorption in the IR spectrum, and the molecular ion peak in the mass spectrum. This detailed spectroscopic analysis is indispensable for ensuring the identity and purity of this compound, which is a valuable building block in the development of new pharmaceuticals and functional materials.

References

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Jones, R. A., & Bean, G. P. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392.

-

PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

Deconstructing Aromaticity in Pyrrole Derivatives: A Guide for Researchers and Drug Developers

An In-Depth Technical Guide:

Introduction: Beyond the Ring - Why Pyrrole's Aromaticity Matters

Pyrrole, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of biologically active molecules, including the heme cofactor in hemoglobin, chlorophyll, and numerous pharmaceuticals like Atorvastatin. The chemical behavior, stability, and biological interactions of these molecules are not merely dictated by their functional groups but are profoundly governed by a more subtle, intrinsic property: the aromaticity of the core pyrrole ring.

For researchers in drug development, understanding the nuances of pyrrole's aromaticity is not an academic exercise. It is a critical tool for rational drug design. The degree of aromaticity influences a molecule's planarity, dipole moment, electron density distribution, and thermodynamic stability. These factors, in turn, dictate how a drug candidate will interact with its biological target, its susceptibility to metabolic degradation, and its overall pharmacokinetic profile. This guide provides a deep dive into the electronic foundations of pyrrole's aromaticity, the methods used to quantify it, and the factors that modulate it, offering field-proven insights into leveraging this fundamental property for molecular design and development.

The Electronic Basis of Pyrrole's Aromatic Character

To be classified as aromatic, a molecule must be cyclic, planar, and feature a continuous ring of p-orbitals containing a specific number of π-electrons, as defined by Hückel's rule (4n+2, where n is a non-negative integer).[1][2][3] Benzene is the archetype, with six carbons each contributing one electron to the π-system. Pyrrole achieves this same "Hückel number" of six π-electrons through a unique contribution from its nitrogen heteroatom.[4]

Each of the four carbon atoms in the pyrrole ring is sp² hybridized and contributes one electron to the π-system via its unhybridized p-orbital.[5] The nitrogen atom also undergoes sp² hybridization. Two of its sp² orbitals form σ-bonds with the adjacent carbons, and the third holds the N-H σ-bond. Crucially, the nitrogen's lone pair of electrons does not reside in an sp² orbital (as in pyridine) but occupies the unhybridized p-orbital.[5] This p-orbital aligns with the p-orbitals of the carbon atoms, allowing the lone pair to be fully delocalized into the ring.[6] This donation creates a cyclic, conjugated system of six π-electrons (4 from the carbons + 2 from the nitrogen), satisfying the 4n+2 rule for n=1 and conferring aromatic stability.[4]

The direct involvement of the nitrogen's lone pair in the aromatic sextet has profound consequences. It drastically reduces the basicity of the nitrogen, as protonation would require localizing these electrons, thereby destroying the ring's aromaticity.[1][5] The pKa of pyrrole's conjugate acid is approximately -3.8, making it an exceptionally weak base for a secondary amine.[6]

Caption: p-orbital framework of pyrrole enabling 6π-electron delocalization.

This delocalization also makes the pyrrole ring electron-rich, with resonance structures indicating a partial negative charge on the carbon atoms and a partial positive charge on the nitrogen.[1] This electronic distribution is key to understanding its chemical reactivity.

Quantifying Aromaticity: A Multi-faceted Approach

Aromaticity is not a binary property but a continuous scale. Several experimental and computational methods are employed to quantify the degree of aromaticity in pyrrole and its derivatives, each probing a different physical manifestation of the phenomenon.

-

Energetic Criteria (Aromatic Stabilization Energy - ASE): ASE quantifies the extra stability a cyclic conjugated system gains from its delocalized electrons compared to a hypothetical, non-aromatic analogue.[7] While difficult to measure directly, it is often estimated through heats of hydrogenation or combustion and calculated computationally. Pyrrole's resonance energy is significant, though more modest than that of benzene, indicating a substantial but not supreme level of aromatic stabilization.[6]

-

Geometric Criteria (Bond Length Equalization): In a highly aromatic system, the bond lengths between adjacent atoms in the ring tend to equalize, reflecting the delocalized nature of the π-electrons.[8] The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometric index. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system. The bond lengths in pyrrole show a degree of alternation, but are closer to equalized than in a non-aromatic diene, reflecting its aromatic character.

-

Magnetic Criteria (NMR & NICS): Aromatic compounds exhibit a characteristic ring current when placed in an external magnetic field. This induced diatropic ring current shields the region inside the ring and deshields the region outside. This effect is observable in ¹H NMR, where the protons attached to the pyrrole ring appear at a lower field (deshielded) than typical vinylic protons.

A more direct and powerful computational probe is the Nucleus-Independent Chemical Shift (NICS) .[9][10] NICS calculates the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates shielding due to a diatropic ring current and is a strong indicator of aromaticity, while a positive value indicates antiaromaticity.[11]

| Compound | Resonance Energy (kcal/mol) | NICS(0) (ppm) |

| Benzene | 36 | -9.7 |

| Thiophene | 29 | -13.6 |

| Pyrrole | 21 | -15.1 |

| Furan | 16 | -12.3 |

| Data compiled from references[6][11]. |

This table clearly illustrates the relative aromaticity among common five-membered heterocycles. While resonance energy suggests Thiophene > Pyrrole > Furan, the NICS values, a sensitive probe of the magnetic criterion, place pyrrole as highly aromatic.[12][13] The discrepancy highlights that different indices probe different aspects of aromaticity and the relative order can depend on the method used.[14] The lower aromaticity of furan compared to pyrrole is attributed to the higher electronegativity of oxygen, which holds its lone pair more tightly, reducing its delocalization into the ring.[4][12]

Modulating Aromaticity: The Impact of Substitution and Fusion

The true power of pyrrole in molecular design lies in the ability to fine-tune its aromatic character through substitution. This modulation directly impacts the molecule's electronic properties and reactivity.

Substituent Effects

The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrrole ring can either enhance or diminish its aromaticity.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR): EWGs pull electron density out of the ring. This generally disrupts the cyclic delocalization of the π-electrons, leading to a decrease in aromaticity.[15] This effect is particularly pronounced when the EWG is at the C2 position, where it can more effectively engage in resonance with the nitrogen's lone pair.

-

Electron-Donating Groups (e.g., -NH₂, -OR): The effect of EDGs is more complex. While they increase the overall electron density of the ring, they can sometimes disrupt the ideal 6π delocalization, leading to a slight decrease in aromaticity. However, in most cases, the effect on aromaticity is less detrimental than that of EWGs.[15]

N-Substitution

Replacing the N-H proton with other groups can also influence aromaticity. N-alkylation has a relatively minor effect. However, substitution with a strong electron-withdrawing group (e.g., N-tosyl) can significantly pull the nitrogen's lone pair out of the ring system, thereby reducing aromaticity and altering the molecule's reactivity profile.

Ring Fusion

Fusing the pyrrole ring to another aromatic system, such as in indole (benzopyrrole), alters the electronic landscape. The pyrrole moiety's aromaticity is generally reduced in indole compared to pyrrole itself.[8] This is because the π-electrons are delocalized over the larger bicyclic system, and the inherent aromaticity of the benzene ring competes, leading to a partial loss of distinct aromatic character in the five-membered ring.

Caption: Key factors that influence the aromaticity of the pyrrole core.

Practical Consequences: Reactivity and Design Implications

The aromaticity of pyrrole is not just a theoretical concept; it directly dictates its chemical behavior.

-

Electrophilic Aromatic Substitution: Due to the electron-rich nature conferred by the delocalized nitrogen lone pair, pyrrole is significantly more reactive towards electrophiles than benzene—by several orders of magnitude.[1] Electrophilic substitution occurs preferentially at the C2 (α) position because the intermediate carbocation (the Wheland intermediate) is stabilized by more resonance structures than the intermediate formed from C3 (β) attack.[12]

-

Acidity of the N-H Proton: The involvement of the nitrogen lone pair in the aromatic sextet makes the N-H proton significantly more acidic (pKa ≈ 17.5) than that of non-aromatic secondary amines like pyrrolidine (pKa ≈ 36).[6] Deprotonation results in the pyrrolide anion, a stable species where the negative charge is delocalized over the aromatic ring.

For drug developers, these properties are levers for optimization. A highly reactive pyrrole core may be metabolically labile. Attaching an electron-withdrawing group can "tame" this reactivity by decreasing the ring's electron density and aromaticity, potentially improving metabolic stability. Conversely, understanding the regioselectivity of substitution allows for precise and predictable synthesis of complex derivatives.

Protocols for Aromaticity Assessment

Protocol 1: Computational Assessment via NICS

This protocol outlines the steps for a standard NICS(1) calculation using the Gaussian quantum chemistry software package, a common tool in computational chemistry.

Objective: To calculate the NICS value 1 Å above the geometric center of a pyrrole derivative to quantify its aromaticity.

Methodology:

-

Step 1: Structure Optimization:

-

Construct the 3D coordinates of the pyrrole derivative.

-

Perform a geometry optimization calculation to find the lowest energy conformation. A common level of theory for this is B3LYP/6-31G(d).

-

Causality: Using an optimized geometry is critical because NICS values are sensitive to molecular planarity and bond lengths.

-

-

Step 2: Define the NICS Point:

-

Calculate the geometric center (centroid) of the pyrrole ring from the optimized coordinates.

-

Place a "ghost atom" (Bq) 1.0 Å directly above this centroid, perpendicular to the plane of the ring. A ghost atom has no electrons or protons but serves as a point for property calculation.

-

Causality: Calculating NICS(1) (at 1 Å) instead of NICS(0) (at the center) is often preferred as it minimizes contributions from the local magnetic effects of the σ-bonds, providing a purer measure of the π-electron ring current.[16]

-

-

Step 3: NMR Calculation:

-

Using the optimized geometry and the defined ghost atom, perform an NMR shielding calculation.

-

The NMR=GIAO keyword is standard for this, employing the Gauge-Independent Atomic Orbital method.

-

Self-Validation: The output will provide the isotropic magnetic shielding tensor for all atoms, including the ghost atom.

-

-

Step 4: NICS Value Interpretation:

-

Locate the isotropic shielding value for the ghost atom (Bq) in the output file.

-

The NICS value is the negative of this shielding value (NICS = -σ_iso).

-

Compare the calculated NICS value to reference compounds:

-

Large negative values (e.g., -8 to -16 ppm) indicate significant aromaticity.

-

Values near zero (e.g., -2 to +2 ppm) suggest a non-aromatic character.

-

Large positive values indicate antiaromaticity.

-

-

Caption: Workflow for the computational determination of NICS values.

Protocol 2: Experimental Assessment via ¹H NMR Spectroscopy

Objective: To qualitatively compare the aromaticity of a series of pyrrole derivatives using ¹H NMR chemical shifts.

Methodology:

-

Step 1: Sample Preparation:

-

Dissolve an accurately weighed sample (e.g., 5-10 mg) of each pyrrole derivative and a non-aromatic reference compound (e.g., a simple alkene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS).

-

-

Step 2: Data Acquisition:

-

Acquire the ¹H NMR spectrum for each sample using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Causality: A higher field strength provides better signal dispersion, which is crucial for accurately assigning peaks in substituted derivatives.

-

-

Step 3: Spectral Analysis:

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Identify and assign the chemical shifts (δ) of the protons attached directly to the pyrrole ring. For unsubstituted pyrrole in CDCl₃, these typically appear around δ 6.7 (H2, H5) and δ 6.2 (H3, H4).[6]

-

-

Step 4: Interpretation:

-

Downfield Shift: The degree to which the ring protons are shifted downfield (to higher ppm values) compared to non-aromatic alkene protons (typically δ 4.5-6.0 ppm) is a qualitative indicator of the magnitude of the ring current, and thus, aromaticity.

-

Comparative Analysis: Compare the chemical shifts of the ring protons across the series of derivatives. A derivative that causes these protons to shift upfield (towards the alkene region) likely has a lower degree of aromaticity than one that causes a further downfield shift.

-

Self-Validation: The consistency of the shift changes with the known electronic effects of the substituents (e.g., an EWG causing an upfield shift) validates the interpretation.

-

Conclusion

The aromaticity of the pyrrole ring is a dynamic and tunable property that is central to its chemistry and function. By understanding its electronic origins in the delocalization of the nitrogen lone pair, researchers can appreciate why pyrrole is both stable yet highly reactive. The application of sophisticated computational methods like NICS and established experimental techniques like NMR provides a quantitative and qualitative framework for assessing aromaticity. For professionals in drug discovery and materials science, the ability to modulate this property through strategic substitution is a powerful paradigm for controlling molecular reactivity, stability, and biological activity, enabling the rational design of next-generation therapeutics and functional materials.

References

-

Title: HETEROCYCLIC AROMATIC COMPOUNDS Source: SlideShare URL: [Link]

-

Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Rules for Aromaticity: The 4 Key Factors Source: Master Organic Chemistry URL: [Link]

-

Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene Source: Pharmaguideline URL: [Link]

-

Title: NICS – Nucleus Independent Chemical Shift Source: Poranne Research Group URL: [Link]

-

Title: Aromatic, Antiaromatic, or Nonaromatic - Huckel's Rule - 4n+2 - Heterocycles Source: YouTube URL: [Link]

-

Title: Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion Source: ACS Publications URL: [Link]

-

Title: Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II Source: YouTube URL: [Link]

-

Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene Source: University of Salahaddin-Erbil URL: [Link]

-

Title: 15.5: Aromatic Heterocycles - Pyridine and Pyrrole Source: Chemistry LibreTexts URL: [Link]

-

Title: A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives Source: SpringerLink URL: [Link]

-

Title: Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene Source: SlideShare URL: [Link]

-

Title: Huckel's Rule: What Does 4n+2 Mean? Source: Master Organic Chemistry URL: [Link]

-

Title: Substituent effects and electron delocalization in five-membered N-heterocycles Source: SpringerLink URL: [Link]

-

Title: Aromaticity Concepts Derived from Experiments Source: MDPI URL: [Link]

-

Title: Substituent Effect versus Aromaticity A Curious Case of Fulvene Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: A quantitative scale for the degree of aromaticity and antiaromaticity: a comparison of theoretical and experimental enthalpies of hydrogenation Source: PubMed URL: [Link]

-

Title: Energy of occupied p orbitals in benzene and in pyrrole. Source: ResearchGate URL: [Link]

-

Title: Simple and Efficient Visualization of Aromaticity: Bond Currents Calculated from NICS Values Source: Research Collection URL: [Link]

-

Title: Aromatic ring current - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Nucleus Independent Chemical Shift Source: Ghent Quantum Chemistry Group URL: [Link]

-

Title: 15.3: Aromaticity and the Huckel 4n + 2 Rule Source: Chemistry LibreTexts URL: [Link]

-

Title: Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles Source: RSC Publishing URL: [Link]

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. poranne-group.github.io [poranne-group.github.io]

- 11. Aromatic ring current - Wikipedia [en.wikipedia.org]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 14. A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 16. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01263F [pubs.rsc.org]

A Technical Guide to the Solubility of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (C₁₃H₁₃NO, Mol. Wt.: 199.25 g/mol ) in organic solvents.[1] While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a predictive analysis based on its molecular structure and the fundamental principles of solute-solvent interactions. It serves as a critical resource for researchers, chemists, and formulation scientists in pharmaceutical and agrochemical development. The core of this document is a detailed, field-proven protocol for the isothermal shake-flask method, a gold-standard technique for equilibrium solubility determination.[2] This is supplemented by expert insights into the causality of experimental choices, data interpretation, and the practical implications for synthesis, purification, and formulation.

Introduction: The Significance of Solubility

This compound is a pyrrole-derived aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceutical or pesticidal agents.[1] The pyrrole scaffold is a privileged structure in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount.[3] Solubility, a critical physical property, governs every stage of a compound's lifecycle: from the choice of solvent for a chemical reaction to its purification by crystallization, and ultimately, to its bioavailability in a final drug product.[4] Inaccurate or poorly understood solubility can lead to failed experiments, impure products, and misleading biological assay results.

This guide provides the foundational knowledge and practical methodology required to accurately characterize the solubility of this compound, enabling scientists to make informed decisions, optimize processes, and accelerate development timelines.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key features of this compound are:

-

A Polar Carbonyl Group (Aldehyde): The C=O group is polar and can act as a hydrogen bond acceptor.[5] This feature suggests potential solubility in polar solvents.

-

A Bulky, Nonpolar Aromatic System: The presence of the 3,5-dimethylphenyl and pyrrole rings creates a large, hydrophobic region. This significant nonpolar character will dominate the molecule's overall behavior, favoring solubility in nonpolar or moderately polar organic solvents.[6]

-

Lack of Hydrogen Bond Donors: The molecule does not have acidic protons (like -OH or -NH) to act as hydrogen bond donors. This limits its ability to interact strongly with protic solvents like alcohols.

Governing Principle: The fundamental rule of solubility is "like dissolves like."[7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Prediction: Based on its structure, this compound is predicted to be a compound of low to moderate polarity. Its large hydrophobic surface area suggests it will be sparingly soluble in highly polar solvents like water but will exhibit significantly better solubility in solvents of intermediate polarity and nonpolar solvents. The solubility is expected to decrease as the polarity of the solvent increases significantly.[6]

Quantitative Solubility Profile: A Predictive Framework

While specific experimental values are pending determination, a qualitative and predictive solubility table can be constructed based on the principles of solvent polarity.[8][9][10] The following table outlines the expected solubility trends in common organic solvents, categorized by their polarity class.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large nonpolar surface area of the solute will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents possess a dipole moment that can interact with the polar aldehyde group, while their organic character can solvate the aromatic rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The solvent's ability to hydrogen bond with itself is strong. The solute can only act as a hydrogen bond acceptor, disrupting the solvent's network without offering strong reciprocal interactions, thus limiting solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in Water) ; Likely Soluble (in DMSO) | The compound's hydrophobicity will make it immiscible with water. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The shake-flask method is the benchmark for determining equilibrium solubility.[2] It involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Causality and Experimental Design

-

Why an Isothermal (Constant Temperature) System? Solubility is temperature-dependent. The van't Hoff equation describes how the equilibrium constant (in this case, solubility) changes with temperature.[11] Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for obtaining reproducible and standardized data.

-

Why an Excess of Solid? To ensure the final solution is truly saturated, undissolved solid must remain present at the end of the experiment. This confirms that the solvent has dissolved the maximum amount of solute possible under the given conditions.[2]

-

Why Agitation? Agitation increases the surface area of the solid exposed to the solvent and facilitates the dissolution process, allowing the system to reach equilibrium more rapidly.

-

Why an Equilibrium Time Course? It is crucial to prove that the system has reached equilibrium. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between successive time points.[2]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a surplus amount of this compound (e.g., 10-20 mg) into several glass vials (one for each time point per solvent).

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a constant, vigorous rate for the duration of the experiment (e.g., 72 hours).

-

-

Sampling and Phase Separation:

-

At each designated time point (e.g., 24h, 48h, 72h), remove the corresponding vial for that solvent.

-

Allow the vial to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the solute in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.

-

-

Data Validation:

-

Compare the calculated concentrations from the different time points. If the concentrations at 48h and 72h are statistically identical, equilibrium has been reached. The reported solubility is the average of these equilibrium concentrations.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Sources

- 1. This compound | 37560-49-9 | Benchchem [benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. chem.ws [chem.ws]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of Pyrrole Aldehydes

Foreword for the Researcher

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde and its derivatives, are foundational scaffolds in medicinal chemistry, natural product synthesis, and materials science. Their utility, however, is intrinsically linked to their chemical stability. Instances of product discoloration, loss of potency, and the emergence of unknown impurities are common challenges that can derail research and development timelines. This guide is crafted for the hands-on scientist and drug development professional. It moves beyond a superficial overview to provide a deep, mechanistic understanding of why and how these valuable compounds degrade. By elucidating the core degradation pathways—oxidation, polymerization, and photodegradation—and offering robust analytical and stabilization strategies, this document aims to empower you to anticipate, diagnose, and mitigate stability issues, thereby ensuring the integrity and success of your scientific endeavors.

The Inherent Reactivity Profile of Pyrrole Aldehydes

The stability challenges of pyrrole aldehydes stem from the unique electronic interplay between the aromatic pyrrole ring and the electrophilic aldehyde group.

-

The Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, creating a higher electron density than in benzene. This richness makes the ring highly susceptible to electrophilic attack and oxidation. Upon exposure to air, pyrrole and its simple derivatives are known to darken due to the formation of polymeric, oxidized species often referred to as "pyrrole black".

-

The Aldehyde Group: The aldehyde functional group is inherently reactive. It is prone to oxidation to the corresponding carboxylic acid and can participate in a variety of nucleophilic addition and condensation reactions.

The conjugation of the electron-withdrawing aldehyde group with the electron-rich pyrrole ring modulates this reactivity, but does not eliminate it. The aldehyde group deactivates the ring towards electrophilic substitution to some extent, but the fundamental susceptibility to oxidation and acid-catalyzed reactions remains a primary concern.

Major Degradation Pathways and Mechanisms

Understanding the specific chemical transformations that pyrrole aldehydes undergo is critical for developing effective control strategies. The primary degradation pathways are oxidation, acid-catalyzed polymerization, and photodegradation.

Oxidative Degradation

Oxidative degradation is one of the most common pathways, often initiated by atmospheric oxygen, residual peroxides in solvents, or reactive oxygen species.

-

Mechanism of Oxidation: The oxidation can occur at two primary sites: the aldehyde group and the pyrrole ring itself.

-

Aldehyde Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This is a common degradation pathway for many aldehydes and can be initiated by trace metal ions or peroxides.

-

Ring Oxidation: The electron-rich pyrrole ring can be oxidized, leading to ring-opening or the formation of hydroxylated species and pyrrolinones. Studies on the closely related advanced glycation end product (AGE) pyrraline have shown that under oxidative stress, the pyrrole ring can be hydroxylated or further oxidized to yield additional carbonyl functionalities, such as dicarboxy- or diformyl-pyrroles[1]. The oxidation of unsubstituted pyrrole with hydrogen peroxide is known to yield products like 4-pyrrolin-2-one[2][3].

-

-

Key Degradation Products:

-

Pyrrole-2-carboxylic acid

-

Hydroxylated pyrrole aldehydes

-

Pyrrolin-2-one derivatives

-

Ring-opened products

-

The following diagram illustrates the primary oxidative degradation pathways.

Caption: Oxidative degradation pathways of pyrrole-2-carboxaldehyde.

Acid-Catalyzed Polymerization

Pyrrole aldehydes are notoriously sensitive to acidic conditions, which can induce rapid polymerization and the formation of insoluble, deeply colored materials.

-

Mechanism of Polymerization: This is an electrophilic polymerization. The process is initiated by the protonation of the pyrrole ring, which makes it highly electrophilic. This protonated species can then be attacked by a neutral pyrrole molecule. This process repeats, leading to the formation of oligomers and polymers. The aldehyde group, being electron-withdrawing, can influence the regioselectivity of the polymerization. The resulting polymers are often complex, conjugated systems, which accounts for their intense color. It has been demonstrated that 2-formylpyrrole can polymerize in the presence of an acid without the need for an oxidizing agent[4][5].

The proposed mechanism is detailed in the diagram below.

Caption: Mechanism of acid-catalyzed polymerization of pyrrole aldehyde.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce degradation of pyrrole aldehydes. The aromatic ring can absorb UV radiation, leading to the formation of excited states that can undergo various chemical reactions.

-

Mechanism of Photodegradation: For aromatic aldehydes, photodegradation can proceed through several mechanisms, including:

-

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the pyrrole ring, leading to the formation of radical species.

-

Photoreduction: In the presence of a hydrogen donor, the excited aldehyde can abstract a hydrogen atom, leading to the formation of an alcohol.

-

Photooxidation: The excited state can react with oxygen to form peroxides and other oxidative degradation products, similar to those described in Section 2.1. The photodegradation of some aromatic aldehydes is known to produce products such as the corresponding carboxylic acid and other smaller aldehydes[6].

-

Designing and Executing a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of a pyrrole aldehyde. This is a cornerstone for developing stability-indicating analytical methods.

Core Principles

The goal is to achieve a target degradation of 5-20%. Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not generate sufficient levels of degradants for detection and identification[7].

Experimental Protocol: Forced Degradation of a Pyrrole Aldehyde

This protocol is a template and should be adapted based on the specific properties of the molecule and the intended formulation.

1. Preparation of Stock Solution:

-

Prepare a stock solution of the pyrrole aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

- To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

- Incubate at 60°C for 24 hours.

- At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for analysis.

-

Base Hydrolysis:

- To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

- Incubate at 60°C for 24 hours.

- At appropriate time points, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation:

- To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

- Incubate at room temperature for 24 hours, protected from light.

- At appropriate time points, withdraw a sample and dilute for analysis.

-

Thermal Degradation:

- Store the solid pyrrole aldehyde in a controlled temperature oven at 70°C for 48 hours.

- Also, subject the stock solution to the same thermal stress.

- At appropriate time points, sample the solid and dissolve for analysis, or sample the solution and dilute.

-

Photodegradation:

- Expose the solid compound and the stock solution to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

- A control sample should be wrapped in aluminum foil to exclude light.

- Analyze the samples after the exposure period.

3. Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Section 4.0).

-

A photodiode array (PDA) detector is crucial for monitoring peak purity and detecting the emergence of new chromophores.

-

LC-MS/MS should be used to identify the mass of the parent compound and any degradation products.

The following workflow diagram outlines the process for a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study of a pyrrole aldehyde.

Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically the first choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is usually required to resolve the parent compound from its more polar or less polar degradants.

-

Detection: A Photodiode Array (PDA) detector is essential. It allows for the assessment of peak purity and can help in the preliminary identification of degradants by comparing their UV spectra. Pyrrole aldehydes typically have a strong chromophore, making UV detection highly sensitive[8].

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

This is the definitive tool for identifying degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weights of the degradants.

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For definitive structural confirmation of a significant degradant, isolation (e.g., by preparative HPLC) followed by NMR analysis is the gold standard.

-

| Technique | Purpose in Stability Studies | Key Considerations |

| HPLC-PDA | Primary tool for separation and quantification; peak purity assessment. | Method must be validated for specificity, linearity, accuracy, and precision. |

| LC-MS/MS | Identification of degradation products by molecular weight and fragmentation. | Choice of ionization source (ESI, APCI) is critical. |

| NMR | Definitive structural elucidation of isolated degradation products. | Requires isolation of the impurity in sufficient quantity and purity. |

Strategies for Stabilization

Given their inherent reactivity, proactive measures are often necessary to ensure the stability of pyrrole aldehydes, both in storage and in formulation.

-

Control of pH:

-

Given their susceptibility to acid-catalyzed polymerization, maintaining a neutral or slightly basic pH is crucial for solutions of pyrrole aldehydes. Buffering systems should be carefully selected and evaluated for compatibility.

-

-

Use of Antioxidants:

-

To mitigate oxidative degradation, the inclusion of antioxidants can be highly effective.

-

Radical Scavengers: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used in organic formulations. They function by donating a hydrogen atom to peroxy radicals, thus terminating the oxidative chain reaction[9][10].

-

Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.

-

-

Protection from Light:

-

Storing pyrrole aldehydes in amber vials or other light-blocking containers is a simple yet critical step to prevent photodegradation.

-

-

Inert Atmosphere:

-

For highly sensitive compounds, storage and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by excluding atmospheric oxygen.

-

-

Chemical Modification (Pro-drug/Derivative Approach):

-

In some cases, the aldehyde can be temporarily converted to a more stable functional group (e.g., an acetal or an oxime) that can be reverted to the aldehyde when needed.

-

Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., a sulfonyl group) can reduce the electron density of the ring, making it less susceptible to oxidation and electrophilic attack[11].

-

Conclusion: A Proactive Approach to Stability

The chemical stability of pyrrole aldehydes is a multifaceted challenge governed by the dual reactivity of the aldehyde group and the electron-rich pyrrole ring. A thorough understanding of the primary degradation pathways—oxidation, acid-catalyzed polymerization, and photodegradation—is paramount. By implementing systematic forced degradation studies, developing robust stability-indicating analytical methods, and employing targeted stabilization strategies such as pH control, antioxidant addition, and protection from light, researchers and drug development professionals can ensure the integrity of these valuable molecules. A proactive, knowledge-driven approach to stability is not merely a quality control measure; it is an integral part of successful research and development.

References

-

Heller, M. et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

-

Hellwig, M. et al. (2013). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Wang, Q. et al. (2021). Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. Environmental Toxicology and Chemistry. Available at: [Link]

- Kaur, M. et al. (2015). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Sciences and Research.

-

Szekely-Klepser, G. et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B. Available at: [Link]

- Alsante, K. M. et al. (2011). AAPS PharmSciTech, 12(1), 173-183.

-

Quality Chemical. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Abdel-Ghany, M. F. et al. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii. Available at: [Link]

-

Sharma, S. & Goyal, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

- Shah, M. H. & Singh, S. (2017). Butylated Hydroxytoluene (BHT): A Review. Journal of Advanced Pharmaceutical Technology & Research.

-

Hellwig, M. et al. (2019). Dietary glycation compounds – implications for human health. Critical Reviews in Food Science and Nutrition. Available at: [Link]

-

Modi, A. et al. (2017). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. ACS Catalysis. Available at: [Link]

-

Britannica. (n.d.). Rancidity. Retrieved from [Link]

- Angeli, A. (1916). Sopra i neri di pirrolo. Gazzetta Chimica Italiana.

-

Wikipedia. (n.d.). Polypyrrole. Retrieved from [Link]

-

Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved from [Link]

- Howard, J. K. et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal.

-

Liu, Y. et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules. Available at: [Link]

-

Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. Retrieved from [Link]

-

MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrraline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Vedantu. (n.d.). Rancidity. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2017). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. Available at: [Link]

-

MDPI. (2021). Pyrraline Formation Modulated by Sodium Chloride and Controlled by Encapsulation with Different Coating Materials in the Maillard Reaction. Available at: [Link]

- ACS Publications. (2024). Beyond the Multicomponent Debus−Radziszewski Route: Two- Component Cyclocondensation Constructing a 12 + 3‐Connected Covalent Organic Framework. Journal of the American Chemical Society.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Stabilization of sunflower oil with Carum copticum Benth & Hook essential oil. Avicenna Journal of Phytomedicine. Available at: [Link]

-

CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chemical Society Reviews. Available at: [Link]

-

MP Biomedicals. (n.d.). Oxidative Rancidity Mechanisms & Food Stability. Retrieved from [Link]

-

Semantic Scholar. (n.d.). On pyrrole oxidation with hydrogen peroxide. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. imp.kiev.ua [imp.kiev.ua]

- 5. Atovaquone Impurities | SynZeal [synzeal.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 11. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Paal-Knorr Synthesis: A Modern Toolkit for Crafting N-Substituted Pyrroles in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. The Paal-Knorr synthesis, a classic name reaction dating back to 1884, remains one of the most straightforward and versatile methods for constructing this valuable heterocycle.[2][3] Traditionally hampered by harsh reaction conditions, the Paal-Knorr synthesis has undergone a significant renaissance, with modern adaptations offering milder, more efficient, and environmentally benign pathways to N-substituted pyrroles.[1][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the Paal-Knorr synthesis, from its fundamental mechanism to practical, field-proven protocols and its application in pharmaceutical development.

The Enduring Relevance of the Paal-Knorr Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis fundamentally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[1][2][3] The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[1][3] The generally accepted mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[5][6]

The choice of catalyst and reaction conditions is paramount and directly influences the reaction's efficiency and substrate scope. Historically, the synthesis required prolonged heating in strong acids, which limited its application to robust substrates.[1][4] However, contemporary methodologies have introduced a plethora of milder catalysts and energy sources, significantly expanding the utility of this powerful transformation.

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Modern Approaches to the Paal-Knorr Synthesis: A Comparative Guide

The evolution of the Paal-Knorr synthesis has been driven by the principles of green chemistry, leading to the development of solvent-free, microwave-assisted, and solid-acid catalyzed protocols. These advancements not only reduce the environmental impact but also often lead to higher yields, shorter reaction times, and simpler purification procedures.

| Method | Catalyst/Conditions | Advantages | Disadvantages | References |

| Classical | Strong acids (e.g., H₂SO₄, HCl), high temperatures | Well-established, readily available reagents | Harsh conditions, limited substrate scope, potential for side reactions | [1][2] |

| Green Catalysis | Solid acids (e.g., alumina, silica-supported sulfuric acid), reusable catalysts | Milder conditions, catalyst recyclability, often solvent-free | Catalyst preparation may be required, potential for catalyst deactivation | [1][7] |

| Microwave-Assisted | Microwave irradiation, often with a catalyst | Dramatically reduced reaction times, improved yields, enhanced reaction control | Requires specialized equipment, potential for localized overheating | [2][8][9] |

| Solvent-Free | Neat reaction mixture, often with a solid catalyst or under microwave irradiation | Reduced waste, simplified work-up, often faster reaction rates | Limited to liquid or low-melting-point reactants, potential for viscosity issues | [1][7][10] |

Experimental Protocols: From the Bench to Application

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted pyrroles using modern, efficient, and reproducible techniques.

Protocol 1: Green, Solvent-Free Synthesis of N-Arylpyrroles using Alumina

This protocol details a solvent-free Paal-Knorr reaction catalyzed by commercially available alumina, offering an environmentally friendly and operationally simple route to N-arylpyrroles.[7]

Materials:

-

Acetonylacetone (hexane-2,5-dione)

-

Substituted aniline

-

Activated neutral alumina (e.g., CATAPAL 200)

-

Ethyl acetate

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Apparatus for filtration and solvent evaporation

-

Column chromatography setup

Procedure:

-

To a clean, dry round-bottom flask, add acetonylacetone (1.0 mmol), the desired substituted aniline (1.0 mmol), and activated neutral alumina (40 mg).

-

Place a magnetic stir bar in the flask and heat the mixture to 60 °C with vigorous stirring for 45 minutes.[7]

-

Monitor the reaction progress by TLC using a suitable eluent system (e.g., n-hexane/ethyl acetate).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product by adding ethyl acetate (2 x 5 mL) and stirring for 5 minutes.

-

Separate the alumina catalyst by filtration or centrifugation.[7]

-

Wash the recovered alumina with ethyl acetate and dry for reuse.

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate n-hexane/ethyl acetate gradient to afford the pure N-arylpyrrole.

Protocol 2: Rapid Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol leverages the efficiency of microwave irradiation to achieve a rapid and high-yielding synthesis of N-substituted pyrroles.[9]

Materials:

-

2,5-Hexanedione

-

Primary amine (e.g., 4,4-diethoxybutylamine)

-

Absolute ethanol

-

Glacial acetic acid

-

10 mL microwave synthesis vial with cap

-

Microwave synthesizer

-

Separatory funnel

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Apparatus for solvent evaporation

-

Column chromatography setup

Procedure:

-

In a 10 mL microwave synthesis vial, dissolve 2,5-hexanedione (1.0 mmol, 114 mg) in absolute ethanol (4.0 mL).

-

Add the primary amine (1.2 mmol) and glacial acetic acid (0.4 mL) as a catalyst.[9]

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120 °C for 10 minutes.[9]

-

After the reaction, allow the vial to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure N-substituted pyrrole.

Caption: Comparative experimental workflows for modern Paal-Knorr syntheses.

Field-Proven Insights and Troubleshooting

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice between a Brønsted and a Lewis acid catalyst can influence the reaction rate and selectivity. For substrates with acid-sensitive functional groups, milder Lewis acids or heterogeneous catalysts like alumina are preferable.[7] The acidity of the catalyst plays a crucial role in activating the carbonyl group for nucleophilic attack by the amine.

-

Solvent Choice: While solvent-free conditions are ideal from a green chemistry perspective, for reactants that are solid at the reaction temperature, a high-boiling, non-protic solvent can be employed. In microwave-assisted synthesis, a polar solvent like ethanol can efficiently absorb microwave energy, accelerating the reaction.

-

Temperature and Reaction Time: Modern protocols often utilize lower temperatures and significantly shorter reaction times compared to classical methods.[7][9] Microwave irradiation, in particular, can reduce reaction times from hours to minutes.[2][9]

Troubleshooting Common Issues:

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Ensure efficient stirring. Consider a more active catalyst. |

| Side reactions (e.g., furan formation) | If using a strong acid, switch to a milder catalyst. For acid-sensitive substrates, consider a neutral or weakly acidic protocol. | |

| Difficult purification | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. | |

| Formation of Furan Byproduct | Excessively acidic conditions | Reduce the amount of acid catalyst or switch to a weaker acid. The use of amine hydrochloride salts can also favor furan formation.[11] |

| Reaction Stalls | Catalyst deactivation | If using a reusable catalyst, ensure it is properly reactivated before use. |

| Poor solubility of reactants | If not running solvent-free, choose a solvent in which both reactants are soluble at the reaction temperature. |

Application in Drug Development: The Case of Atorvastatin

The Paal-Knorr synthesis is not merely an academic curiosity; it is a cornerstone of industrial pharmaceutical synthesis. A prime example is its application in the manufacturing of Atorvastatin (Lipitor®), a blockbuster drug used to lower cholesterol.[12][13] The central pyrrole core of Atorvastatin is constructed via a Paal-Knorr condensation.[12][13] This key step involves the reaction of a complex 1,4-diketone precursor with a primary amine.[12] The industrial synthesis of Atorvastatin highlights the robustness and scalability of the Paal-Knorr reaction.[13]

Conclusion

The Paal-Knorr synthesis has evolved from a classical reaction into a versatile and powerful tool for modern organic synthesis. Its adaptability to greener and more efficient protocols ensures its continued relevance in both academic research and industrial applications, particularly in the rapid and efficient construction of N-substituted pyrroles for drug discovery and development. By understanding the underlying principles and embracing modern methodologies, researchers can effectively harness the Paal-Knorr synthesis to accelerate their discovery programs.

References

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 564-607. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

García-López, J. A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6503. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 25, 2026, from [Link]

-

Request PDF. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved January 25, 2026, from [Link]

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved January 25, 2026, from [Link]

-

Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. (2020, January 18). YouTube. Retrieved January 25, 2026, from [Link]

-

RSC Publishing. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 25, 2026, from [Link]

-

MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and.... Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.

-

ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) The synthesis of atorvastatin intermediates. Retrieved January 25, 2026, from [Link]

-

NIH. (n.d.). Atorvastatin (Lipitor) by MCR. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione.... Retrieved January 25, 2026, from [Link]

-

Atlantis Press. (n.d.). The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Retrieved January 25, 2026, from [Link]

-

PubMed. (2004, February 5). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Retrieved January 25, 2026, from [Link]

-

NIH. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved January 25, 2026, from [Link]

-

NIH. (2022, August 18). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Retrieved January 25, 2026, from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Vilsmeier-Haack Formylation of 1-(3,5-dimethylphenyl)-1H-pyrrole

Abstract & Introduction

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[1][4][5] This reagent is a weak electrophile, making the reaction highly selective for activated substrates such as pyrroles, indoles, and activated benzene derivatives.[6] Pyrrole, in particular, is highly reactive towards Vilsmeier-Haack conditions, with a strong preference for substitution at the C2 (α) position.[5]

This document provides a detailed technical guide for the Vilsmeier-Haack formylation of 1-(3,5-dimethylphenyl)-1H-pyrrole to yield 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. This specific transformation is relevant in the synthesis of precursors for pharmaceuticals and agrochemicals, where the pyrrole-2-carbaldehyde moiety serves as a versatile synthetic handle.[7][8] We will elucidate the underlying reaction mechanism, provide a field-proven, step-by-step laboratory protocol, and offer comprehensive guidance on product characterization and troubleshooting. The causality behind critical experimental steps is explained to empower researchers to adapt and optimize the protocol for related substrates.

Reaction Mechanism & Regioselectivity

The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism involving the formation of the key electrophile followed by an electrophilic aromatic substitution.